molecular formula CH6N2O3 B1595745 Methylamine nitrate CAS No. 22113-87-7

Methylamine nitrate

Cat. No.: B1595745
CAS No.: 22113-87-7
M. Wt: 94.07 g/mol
InChI Key: PTIUDKQYXMFYAI-UHFFFAOYSA-N
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Description

Methylamine nitrate is an explosive chemical compound with the molecular formula CH₆N₂O₃. It is formed by the neutralization of methylamine with nitric acid. This compound was first used as an explosive ingredient by the Germans during World War II .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylamine nitrate is synthesized by the neutralization reaction between methylamine and nitric acid. The reaction can be represented as: [ \text{CH}_3\text{NH}_2 + \text{HNO}_3 \rightarrow \text{CH}_3\text{NH}_3\text{NO}_3 ]

Industrial Production Methods: In industrial settings, the production of methylammonium nitrate involves the careful control of reaction conditions to ensure safety and efficiency. The reaction is typically carried out in a controlled environment to prevent any unwanted side reactions or explosions .

Chemical Reactions Analysis

Types of Reactions: Methylamine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce nitrogen oxides and other byproducts.

    Reduction: Reduction reactions can lead to the formation of methylamine and other reduced nitrogen species.

    Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce nitrogen oxides, while reduction can yield methylamine .

Scientific Research Applications

Methylamine nitrate has several scientific research applications, including:

    Chemistry: It is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

    Biology: Research on methylammonium nitrate’s effects on biological systems is ongoing, particularly its potential use in biochemical assays.

    Medicine: While not commonly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

    Industry: this compound is used in the production of explosives and propellants. .

Mechanism of Action

The mechanism by which methylammonium nitrate exerts its effects is primarily related to its explosive properties. The addition of the carbon-containing methyl group in methylammonium nitrate imparts better explosive properties and helps create a more favorable oxygen balance . This balance is crucial for the compound’s ability to release energy rapidly and efficiently during detonation.

Comparison with Similar Compounds

Uniqueness: Methylamine nitrate is unique due to the presence of the methyl group, which enhances its explosive properties compared to ammonium nitrate. This makes it a valuable compound in the production of high-energy materials .

Properties

IUPAC Name

methanamine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.HNO3/c1-2;2-1(3)4/h2H2,1H3;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIUDKQYXMFYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047924
Record name Methylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22113-87-7
Record name Methanamine, nitrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22113-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylammonium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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